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Compound of Interest

Compound Name: 2-Mercaptopropanol

Cat. No.: B1266664 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
2-Mercaptopropanol (also known as 2-thio-1-propanol) is an organic compound featuring both

a thiol (-SH) and a hydroxyl (-OH) functional group.[1] Its chemical formula is C3H8OS, and its

CAS number is 3001-64-7.[1][2][3] This bifunctional nature makes it a valuable intermediate in

organic synthesis, where it can be used to introduce thiol or hydroxyl functionalities.[1] It also

serves as a reducing agent, antioxidant, and complexing agent capable of forming stable

complexes with various metals.[1] Physically, it is a colorless to light-yellow liquid soluble in

water and most organic solvents like alcohols, ethers, and ketones.[1] Given its reactivity,

particularly the susceptibility of the thiol group to oxidation, robust and well-defined methods for

its synthesis and purification are critical for obtaining high-purity material suitable for research

and development.

Synthesis of 2-Mercaptopropanol
Several synthetic routes to 2-mercaptopropanol have been established. The most common

methods involve the ring-opening of propylene oxide or the nucleophilic substitution of a

suitable precursor.

Synthesis from Propylene Oxide and Hydrogen Sulfide
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The reaction of oxiranes, such as propylene oxide, with hydrogen sulfide is a primary industrial

method for producing mercapto-alcohols.[4] This reaction involves the nucleophilic attack of

hydrogen sulfide on the epoxide ring, leading to its opening and the formation of the

corresponding mercapto-alcohol. The reaction can yield two isomers: 1-mercapto-2-propanol

and 2-mercapto-1-propanol. The regioselectivity can be influenced by the catalyst and reaction

conditions.

Reaction Scheme:

A significant challenge in this synthesis is controlling the formation of byproducts, such as the

corresponding thiodiglycol analogue, which arises from the reaction of the newly formed

mercapto-alcohol with another molecule of propylene oxide.[4]

Caption: Reaction pathway for 2-Mercaptopropanol synthesis.

Experimental Protocol: A general procedure for the synthesis of mercapto-alcohols from

alkylene oxides involves reacting the components in the liquid phase under pressure, often

using a catalyst.[5]

Catalyst Preparation: A fixed-bed reactor is charged with a solid catalyst, such as a Type X,

Type Y, or Type L zeolite.[5]

Reaction Setup: The reactor is pressurized and heated.[5]

Reactant Feed: Liquid propylene oxide and an excess of liquid hydrogen sulfide are

continuously fed into the reactor.[5] A molar ratio of hydrogen sulfide to propylene oxide of

approximately 2:1 or higher is typically used to favor the formation of the desired mercapto-

alcohol over the thiodiglycol byproduct.[5]

Reaction Conditions: The reaction is maintained at a temperature between 35°C and 120°C.

The pressure is kept sufficiently high to maintain the reactants in the liquid phase, typically in

the range of 500-1000 psig.[5]

Product Collection: The reaction product stream is collected after exiting the reactor for

subsequent purification.[5]
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Parameter Value Reference

Reactants
Propylene Oxide, Hydrogen

Sulfide
[4][5]

Catalyst Zeolite (Type X, Y, or L) [5]

H₂S:Oxide Ratio ~2:1 (molar) [5]

Temperature 35 - 120 °C [5]

Pressure 500 - 1000 psig [5]

Yield >95% (as mercapto-alcohol) [5]

Primary Byproduct 2,2'-Thiodipropanol [4][5]

Synthesis from 1-Chloro-2-propanol and Sodium
Hydrosulfide
This method represents a classic nucleophilic substitution pathway. The hydrosulfide anion

(SH⁻) acts as the nucleophile, displacing the chloride from 1-chloro-2-propanol. This approach

is analogous to the synthesis of 2-mercaptoethanol from ethylene oxide and sodium

hydrosulfide.[6]

Reaction Scheme:

Note: This reaction primarily yields the 1-mercapto isomer. A similar reaction starting from 2-

chloro-1-propanol would be required to favor the 2-mercapto isomer.

Experimental Protocol: An analogous, patented process for 2-mercaptoethanol provides a

template for this synthesis.[6]

Hydrosulfide Preparation: An aqueous solution of sodium hydroxide is charged into a reactor.

Hydrogen sulfide gas is then bubbled through the solution to convert the sodium hydroxide to

sodium hydrosulfide.[6]

Reaction: The sodium hydrosulfide solution is heated to a moderate temperature (e.g.,

~65°C or 150°F).[6] 1-chloro-2-propanol is then added gradually to the reactor. The reaction
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is typically exothermic.

Neutralization: After the reaction is complete, the mixture is cooled and neutralized with an

acid, such as sulfuric acid, to a pH of approximately 3.[6]

Phase Separation: The neutralization step often results in the formation of two phases: an

organic phase containing the product and an aqueous phase. The phases are separated.[6]

Isolation: The crude 2-mercaptopropanol is isolated from the organic phase.

Parameter Value Reference (Analogous)

Reactants
1-Chloro-2-propanol, Sodium

Hydrosulfide
[6]

Solvent Water [6]

Temperature ~65 °C (150 °F) [6]

Post-treatment Neutralization with H₂SO₄ [6]

Key Advantage
Avoids formation of thiodiglycol

byproduct
[6]

Purification of 2-Mercaptopropanol
The purification of thiols like 2-mercaptopropanol requires careful consideration of their

propensity for oxidation. The primary impurity of concern is often the corresponding disulfide,

formed by the oxidation of two thiol molecules. Other impurities may include unreacted starting

materials and byproducts from the synthesis.

Common Impurities
Disulfide Dimer: Formed via oxidation of the thiol group.

Thiodipropanol: A common byproduct in the propylene oxide synthesis route.[4]

Unreacted Starting Materials: Propylene oxide, 1-chloro-2-propanol, etc.

Isomers: 1-Mercapto-2-propanol, if the synthesis is not completely regioselective.
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Purification Techniques
// Stages Crude [label="Crude Product\n(from synthesis)", fillcolor="#FBBC05",

fontcolor="#202124"]; Extraction [label="Liquid-Liquid Extraction\n(Optional: remove salts,

water-soluble impurities)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying

[label="Drying\n(e.g., Na₂SO₄)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Distillation [label="Vacuum Distillation", shape=invhouse, fillcolor="#34A853",

fontcolor="#FFFFFF"]; Chromatography [label="Column Chromatography\n(For high purity)",

shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure_Product [label="Pure 2-
Mercaptopropanol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; QC

[label="Quality Control\n(GC, NMR)", shape=parallelogram, fillcolor="#5F6368",

fontcolor="#FFFFFF"];

// Workflow Crude -> Extraction; Extraction -> Drying; Drying -> Distillation [label="For bulk

purification"]; Drying -> Chromatography [label="For high-purity small scale"]; Distillation ->

Pure_Product; Chromatography -> Pure_Product; Pure_Product -> QC; }

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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